4-Hydroxy-4-méthyl-6-oxo-2-(2-thiényl)-1,3-cyclohexanedicarboxylate de diéthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

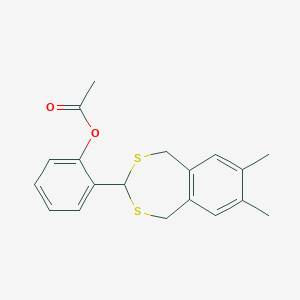

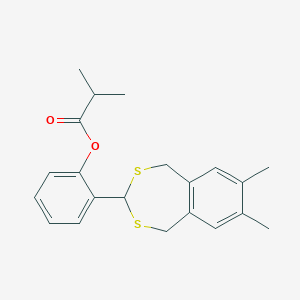

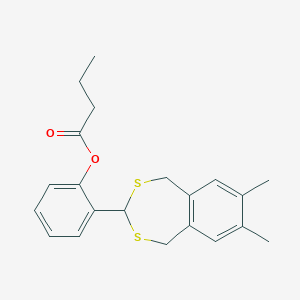

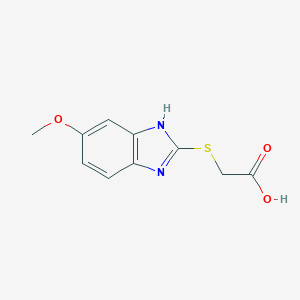

The molecular structure of this compound, as suggested by its name, would include a cyclohexane ring with various substituents, including a thiophene ring, two ester groups, a hydroxy group, and a ketone group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the ester groups might undergo hydrolysis or transesterification, the ketone could be involved in condensation reactions, and the thiophene ring might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar functional groups like ester and hydroxy might increase its solubility in polar solvents .Mécanisme D'action

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate reduces inflammation, pain, and fever.

Biochemical and physiological effects:

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate is widely used in laboratory experiments due to its well-established pharmacological effects and availability. However, it has some limitations such as its potential toxicity and side effects. Moreover, it may not be suitable for certain experiments due to its specific mechanism of action.

Orientations Futures

There are several future directions for the research on Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate. Some of the potential areas of investigation include its use in the treatment of cardiovascular diseases, cancer, and Alzheimer's disease. Moreover, further studies are needed to explore its mechanism of action and potential side effects. Additionally, the development of novel analogs of Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate with improved pharmacological properties is also an area of interest.

Conclusion:

In conclusion, Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate is a potent NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has various biochemical and physiological effects and has potential applications in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Méthodes De Synthèse

The synthesis of Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate involves the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with 2-thiophene carboxylic acid to form 2-(2-thienyl)-1,3-dimethylimidazolium chloride. This intermediate is then reacted with diethyl malonate and sodium hydroxide to obtain Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate.

Applications De Recherche Scientifique

Chimie analytique

En tant que composé standard ou de référence en chimie analytique, il aide à calibrer les instruments et à réaliser des études comparatives grâce à sa structure et ses propriétés bien définies.

Chacune de ces applications tire parti de la structure chimique unique du 4-Hydroxy-4-méthyl-6-oxo-2-(2-thiényl)-1,3-cyclohexanedicarboxylate de diéthyle, ce qui en fait un composé polyvalent dans la recherche scientifique. Les informations fournies ici sont basées sur les propriétés chimiques générales et les utilisations potentielles du composé, car les données détaillées sur les applications de recherche spécifiques ne sont pas disponibles dans mes ressources actuelles .

Safety and Hazards

Propriétés

IUPAC Name |

diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-2-ylcyclohexane-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6S/c1-4-22-15(19)12-10(18)9-17(3,21)14(16(20)23-5-2)13(12)11-7-6-8-24-11/h6-8,12-14,21H,4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPSHXUSZHGSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B378821.png)

![5-Methoxy-1-(4-methoxyphenyl)-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B378824.png)

![5-Phenyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B378825.png)

![5,6-Dimethyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B378830.png)

![5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B378832.png)

![2,2'-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid)](/img/structure/B378833.png)

![4-(1-Pyrrolidinyl)-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B378834.png)

![6-o-Tolyl-2,3-dihydro-1H-5-oxa-8-thia-7-aza-cyclopenta[a]inden-4-one](/img/structure/B378835.png)

![N,N,6-triethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378837.png)

![6-Ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine](/img/structure/B378838.png)